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Robenacoxib-d5

Cat. No.: B1151563
M. Wt: 332.3
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Deuterated Compounds in Drug Discovery and Development

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). bioscientia.deunibestpharm.com This seemingly subtle difference can have profound effects on the physicochemical properties of a molecule, particularly the strength of the carbon-deuterium (C-D) bond versus the carbon-hydrogen (C-H) bond. scispace.com In drug discovery, replacing hydrogen with deuterium at specific molecular positions—a process known as deuteration or deuterium labeling—has emerged as a powerful strategy. unibestpharm.comnih.gov This modification can significantly alter a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). acs.org

Initially, deuterated compounds were primarily utilized as tracers in metabolic studies. researchgate.netnih.gov However, their potential to create improved therapeutic agents by modifying metabolic pathways has garnered increasing attention. nih.govresearchgate.net This has led to the development of "deuterated drugs," where the isotopic substitution is intended to enhance clinical efficacy, safety, or tolerability. nih.govresearchgate.net The first FDA-approved deuterated drug, deutetrabenazine, sanctioned in 2017, marked a significant milestone in this field. nih.govresearchgate.net

Rationale for Deuterium Labeling in Pharmacological Investigations

The primary rationale for employing deuterium labeling in pharmacology stems from the kinetic isotope effect (KIE). bioscientia.de The C-D bond is stronger and more stable than the C-H bond, making it more resistant to cleavage, especially in metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP450) family. bioscientia.deresearchgate.net This can slow down the rate of drug metabolism, leading to several potential advantages:

Improved Metabolic Stability: By decelerating metabolic breakdown, deuteration can increase a drug's half-life, potentially allowing for less frequent dosing and improved patient compliance. unibestpharm.comscispace.com

Reduced Formation of Toxic Metabolites: Altering metabolic pathways can sometimes decrease the production of harmful metabolites, thereby enhancing the drug's safety profile. nih.govresearchgate.net

Enhanced Bioavailability: Slowing down first-pass metabolism can lead to higher concentrations of the active drug in the bloodstream. researchgate.net

Internal Standards in Bioanalysis: Deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry and liquid chromatography. acs.orgveeprho.com Because they are chemically almost identical to their non-deuterated counterparts but have a different mass, they can be used to accurately quantify the concentration of the parent drug in biological samples. veeprho.com

Overview of Robenacoxib-d5 as a Research Probe

Robenacoxib (B1679492) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme and is used in veterinary medicine. chemicalbook.comnih.gov this compound is a deuterated analog of robenacoxib, where five hydrogen atoms on the ethyl group have been replaced with deuterium atoms. veeprho.comsynzeal.com

The primary application of this compound is as an internal standard for the accurate quantification of robenacoxib in biological matrices during pharmacokinetic and metabolic studies. veeprho.com Its use in mass spectrometry-based assays ensures precise and reliable measurement of the parent drug's concentration. veeprho.com This is crucial for understanding the drug's behavior in the body, including its absorption, distribution, and elimination.

While the deuteration in this compound can potentially alter its metabolic profile, its main role in current research is to serve as a highly specific and reliable analytical tool, facilitating detailed investigations into the pharmacology of robenacoxib. veeprho.com

Properties

Molecular Formula

C₁₆H₈D₅F₄NO₂

Molecular Weight

332.3

Synonyms

5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic Acid-d5; 

Origin of Product

United States

Synthetic Pathways and Isotopic Purity Assessment of Robenacoxib D5

Methodologies for Deuterium (B1214612) Incorporation into Robenacoxib (B1679492)

The synthesis of Robenacoxib-d5 involves the specific replacement of five hydrogen atoms with deuterium atoms on the ethyl group of the parent molecule. synzeal.com The IUPAC name for this compound is 2-(5-(Ethyl-d5)-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid. veeprho.comsynzeal.com

Common strategies for introducing deuterium into organic molecules include:

Using Deuterium-Labeled Building Blocks: A prevalent method involves utilizing commercially available small molecules that are already deuterated. nih.gov For this compound, this would likely involve a deuterated ethyl-containing precursor.

Metal-Catalyzed Hydrogen-Deuterium Exchange: This technique uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O). nih.govmdpi.com This method can be applied to advanced intermediates or the final target compound. nih.gov For instance, a Pd/C-Pt/C mixed catalyst system has been used to deuterate similar compounds at elevated temperatures. nih.gov Another approach involves generating deuterium gas in situ from the reaction of aluminum with D₂O, which is then used in a palladium-catalyzed exchange reaction. mdpi.com

The synthesis of this compound is often available through custom synthesis by specialized chemical companies. venkatasailifesciences.com

Challenges and Strategies in Deuterated Analog Synthesis

The synthesis of deuterated compounds presents several challenges:

Regioselectivity: Ensuring that deuterium is incorporated only at the desired positions is a significant challenge. Each position in a molecule has a variable susceptibility to deuterium exchange. nih.gov

Reaction Conditions: Achieving high levels of deuterium incorporation often requires harsh reaction conditions, such as high temperatures. nih.govmdpi.com For example, some palladium-catalyzed H-D exchange reactions require heating in D₂O at temperatures ranging from 120°C to 160°C. nih.gov

Availability of Starting Materials: The synthesis is dependent on the availability of deuterated precursors, which may be limited or require custom synthesis themselves. arizona.edu

Strategies to overcome these challenges include the development of more efficient and selective catalysts. For example, mixed catalyst systems like Pd/C-Pt/C have been shown to enable reactions at lower temperatures. nih.gov Additionally, methods that generate deuterium gas in situ can offer a safer and more environmentally friendly alternative to using pressurized deuterium gas. mdpi.com

Chromatographic and Spectroscopic Characterization of this compound

To confirm the identity and purity of synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed. bdg.co.nz

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method used to determine the chemical purity of this compound, with target purities often exceeding 98%. bdg.co.nz For the parent compound, robenacoxib, analytical methods have been developed using solid-phase extraction followed by HPLC for high concentrations and liquid chromatography-mass spectrometry (LC-MS) for lower concentrations. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and determine the extent of deuteration by measuring the reduction in the signal intensity of the protons that have been replaced by deuterium. nih.govmdpi.com ²H NMR can also be used to directly observe the incorporated deuterium atoms. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is essential for verifying the isotopic enrichment and confirming the molecular weight of this compound, which is 332.31 g/mol . veeprho.comsynzeal.com LC-MS/MS is a powerful tool for both structural confirmation and verifying isotopic purity.

A detailed Certificate of Analysis (CoA) accompanying the compound will typically include data from these techniques, such as HPLC chromatograms and NMR spectra. bdg.co.nz

Isotopic Enrichment and Positional Deuteration Analysis

The primary goal of this analysis is to confirm that the deuterium atoms are in the correct location and at a high level of enrichment.

Isotopic Enrichment: This refers to the percentage of molecules in which the hydrogen atoms have been successfully replaced by deuterium. For this compound, the target is typically a high atom percent of deuterium, often around 98% atom D. This is crucial for its use as an internal standard in quantitative mass spectrometry, as it improves accuracy and reproducibility. veeprho.commedchemexpress.com

Positional Analysis: As mentioned, NMR spectroscopy is the key technique for determining the specific positions of deuterium incorporation. nih.govmdpi.com For this compound, the analysis would confirm the absence of proton signals from the ethyl group in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum. mdpi.com

The stability of the isotope label is also a critical factor. Deuterium is a stable, non-radioactive isotope, making this compound safe for use in various research settings. medchemexpress.com

Advanced Analytical Methodologies for Robenacoxib D5 Quantification in Biological Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantitative analysis of drugs in complex biological matrices. The development of a validated LC-MS/MS method is a meticulous process that ensures reliability, and the use of a stable isotope-labeled internal standard like Robenacoxib-d5 is a key element in this process. veeprho.comnih.gov

Optimization of Sample Preparation Techniques

The initial and critical step in the bioanalysis of robenacoxib (B1679492) is the effective extraction of the analyte from the biological matrix, such as blood, plasma, or synovial fluid. nih.govresearchgate.net A common and efficient method for sample preparation is protein precipitation. nih.gov This technique involves adding a precipitating agent to the sample to denature and remove proteins, which can interfere with the analysis. For instance, a validated method for robenacoxib in blood involved precipitating proteins from a 50 μL sample. nih.gov

Solid-phase extraction (SPE) is another widely used technique that offers cleaner extracts and the potential for pre-concentration of the analyte. researchgate.netsciex.com The choice of SPE sorbent is crucial and depends on the physicochemical properties of the analyte. For acidic drugs like robenacoxib, an anion exchange or a reversed-phase sorbent could be employed to achieve high recovery rates. dovepress.com The optimization of wash and elution solvents is paramount to minimize matrix components and maximize analyte recovery.

The following table provides an overview of typical sample preparation techniques used in the analysis of NSAIDs like robenacoxib.

Technique Principle Typical Application for this compound Analysis Advantages Considerations
Protein Precipitation Addition of an organic solvent or acid to precipitate proteins.Rapid extraction from plasma or blood samples. nih.govSimple, fast, and cost-effective.May result in less clean extracts compared to SPE, potentially leading to greater matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Extraction from aqueous matrices like urine or plasma.Can provide very clean extracts.More labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted.Extraction and pre-concentration from various biological fluids. researchgate.netsciex.comHigh recovery, clean extracts, and potential for automation.Method development can be more complex and costly.

Mass Spectrometric Parameters for Deuterated Analogs

In LC-MS/MS analysis, the mass spectrometer is tuned to detect specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). This provides high selectivity and sensitivity. For robenacoxib, a common transition monitored in negative electrospray ionization (ESI) mode is m/z 326 → 222. nih.gov

When using this compound as an internal standard, a distinct MRM transition is established for it. Given that this compound has five deuterium (B1214612) atoms replacing five hydrogen atoms in the ethyl group, its molecular weight is increased by five units compared to the unlabeled robenacoxib. synzeal.com This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they co-elute chromatographically. The selection of specific fragment ions for both robenacoxib and this compound is optimized to ensure no cross-talk between the MRM channels, thereby guaranteeing the integrity of the quantitative data.

The table below illustrates hypothetical, yet representative, mass spectrometric parameters for robenacoxib and its deuterated analog.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Robenacoxib326.1222.1Negative ESI
This compound331.1227.1Negative ESI

Quantification Strategies Employing this compound as an Internal Standard

The primary role of this compound in quantitative bioanalysis is to serve as an internal standard (IS). veeprho.comnih.gov An ideal IS should have physicochemical properties very similar to the analyte of interest. Stable isotope-labeled internal standards like this compound are considered the gold standard because they co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source. dovepress.com

The quantification is based on the ratio of the peak area of the analyte (robenacoxib) to the peak area of the internal standard (this compound). This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The use of the peak area ratio corrects for variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate results. unmc.edu For example, a validated method for robenacoxib in blood utilized deuterated robenacoxib as an internal standard with a quantification range from 2.00 ng/mL to 2000 ng/mL. nih.gov

Assessment and Mitigation of Matrix Effects

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, can significantly impact the accuracy of LC-MS/MS assays. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. dovepress.com

The assessment of matrix effects is a critical component of method validation. This is typically done by comparing the response of the analyte in a post-extraction spiked sample (analyte added to the blank matrix extract) with the response of the analyte in a neat solution at the same concentration. Any significant difference indicates the presence of matrix effects. While this compound compensates for these effects, optimizing sample preparation techniques to remove interfering components is also a crucial mitigation strategy. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracking

While LC-MS/MS is the workhorse for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in the characterization of this compound itself. High-resolution NMR is used to confirm the chemical structure and, importantly, to determine the position and extent of deuterium incorporation. bdg.co.nz

¹H NMR spectra can be used to verify the absence of protons at the deuterated positions. Furthermore, ²H (deuterium) NMR can directly detect the deuterium signals, providing definitive proof of labeling. This characterization is crucial to ensure the isotopic purity of the this compound standard, which is a prerequisite for its use in accurate quantitative studies.

Method Transferability and Inter-Laboratory Reproducibility in Deuterated Compound Analysis

The ability to transfer an analytical method between different laboratories and obtain comparable results is essential, particularly in regulated environments and large-scale clinical or preclinical studies. The use of deuterated internal standards like this compound significantly enhances inter-laboratory reproducibility. nih.gov

To ensure method transferability and reproducibility for this compound analysis, the following factors are critical:

A well-defined and detailed analytical method protocol.

Use of a common, well-characterized batch of this compound internal standard.

Harmonization of critical parameters such as the LC column, mobile phase composition, and key mass spectrometer settings.

Cross-validation studies where the same set of samples is analyzed by different laboratories to assess bias and precision.

Studies have shown that providing reference materials, including deuterated drug standards, can improve the performance and increase the number of substances quantified in interlaboratory comparisons. nih.gov

The following table summarizes key findings from a hypothetical inter-laboratory study on this compound quantification to illustrate the concept of reproducibility.

Parameter Laboratory A Laboratory B Laboratory C Inter-Laboratory Mean Relative Standard Deviation (RSD)
Mean Concentration (ng/mL) of QC Sample 98.5102.199.399.971.8%
Intra-day Precision (%CV) 2.53.12.8--
Inter-day Precision (%CV) 4.14.53.9--

Such data demonstrates that with a robust, validated method employing a deuterated internal standard, high inter-laboratory reproducibility is achievable.

Pharmacological Investigations of Robenacoxib and Its Deuterated Analog in Preclinical Models

In Vitro Characterization of Cyclooxygenase (COX) Isoform Selectivity

The in vitro assessment of robenacoxib's interaction with COX isoforms reveals a significant preference for COX-2 over COX-1, a key characteristic of modern non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Inhibition Kinetics (COX-1 vs. COX-2)

Robenacoxib (B1679492) demonstrates a high degree of selectivity for inhibiting the COX-2 enzyme, which is primarily involved in inflammation and pain, while having a much lower affinity for the COX-1 enzyme, responsible for protective functions in the gastrointestinal tract and kidneys. noahcompendium.co.uk This selectivity is quantified by the ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2.

In studies using purified enzyme preparations, robenacoxib showed a COX-1:COX-2 IC50 ratio of 27:1. nih.gov This selectivity was even more pronounced in isolated cell assays, where the ratio exceeded 967:1. nih.gov Further investigations in canine whole blood assays reported a COX-2 selectivity of approximately 140-fold (IC50 of 7.9 μM for COX-1 and 0.04 μM for COX-2). noahcompendium.co.ukeuropa.eu In feline whole blood assays, the selectivity was even higher, at approximately 500-fold (IC50 of 28.9 μM for COX-1 and 0.058 μM for COX-2). europa.eudefra.gov.ukeuropa.eu

A comparative study in dogs ranked robenacoxib highest in COX-2 selectivity compared to other veterinary NSAIDs. nih.gov The IC50 COX-1:IC50 COX-2 ratio for robenacoxib was 128.8, significantly greater than that for deracoxib (B1670271) (48.5), nimesulide (B1678887) (29.2), and meloxicam (B1676189) (7.3). researchgate.net Similarly, in cats, robenacoxib's COX-2 selectivity ratio of 32.2 was substantially higher than that of diclofenac (B195802) (3.9) and meloxicam (2.7). researchgate.netnih.gov When considering the more clinically relevant ratio of IC20 for COX-1 to IC80 for COX-2, robenacoxib again showed the highest selectivity in dogs at 19.8. nih.gov

The deuterated analog, Robenacoxib-d5, is designed for use in pharmacokinetic studies to investigate the metabolism of robenacoxib. While specific comparative inhibition kinetics for this compound are not detailed in the provided results, it is expected to retain the COX-2 selectivity of the parent compound.

Table 1: Comparative COX-1 vs. COX-2 Inhibition of Robenacoxib

SpeciesAssay SystemCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)Reference
Ovine/HumanPurified Enzymes--27 europa.eueuropa.eu
CanineWhole Blood7.90.04~140 noahcompendium.co.ukeuropa.eu
FelineWhole Blood28.90.058~500 europa.eudefra.gov.ukeuropa.eu
RatPurified Enzymes--27 nih.gov
RatIsolated Cells-->967 nih.gov
CanineWhole Blood--128.8 nih.govresearchgate.net
FelineWhole Blood--32.2 researchgate.netnih.gov
FelineTissue Cage Model--171 nih.gov

Dissociation Kinetics from Enzyme Active Sites

The binding characteristics of robenacoxib to COX isoforms contribute to its safety profile. Preclinical studies in rats have shown that robenacoxib's binding to the COX-1 enzyme is weak and rapidly reversible, with a dissociation half-life of less than one minute. nih.govdovepress.comdovepress.comresearchgate.net In contrast, its binding to the COX-2 enzyme is more persistent and slowly reversible, with a dissociation half-life of 25 minutes. nih.govresearchgate.net This rapid unbinding from COX-1 minimizes the disruption of its protective functions, while the sustained binding to COX-2 allows for prolonged anti-inflammatory and analgesic effects at the site of inflammation. dovepress.comnih.gov

Whole Blood Assays and Cell-Based Systems for Selectivity Determination

Whole blood assays are a crucial tool for determining the COX isoform selectivity of NSAIDs in a physiologically relevant environment. nih.govnih.gov In these assays, COX-1 activity is typically measured by the synthesis of thromboxane (B8750289) B2 (TxB2) in clotted blood, while COX-2 activity is assessed by measuring prostaglandin (B15479496) E2 (PGE2) synthesis in blood stimulated with lipopolysaccharide (LPS). nih.gov

Studies in both canine and feline whole blood have consistently demonstrated the high COX-2 selectivity of robenacoxib. noahcompendium.co.ukeuropa.eudefra.gov.uknih.govnih.goveuropa.eu For instance, in canine whole blood, robenacoxib was approximately 140 times more selective for COX-2 than COX-1. noahcompendium.co.uk In feline whole blood, this selectivity was even more pronounced, reaching approximately 500-fold. europa.eudefra.gov.ukeuropa.eu These assays have been instrumental in comparing robenacoxib's selectivity with other NSAIDs, consistently showing its superior COX-2 preference. nih.govresearchgate.netnih.gov

Isolated cell assays have also been employed, showing a COX-1:COX-2 IC50 ratio of over 967:1 for robenacoxib in rat cells, further confirming its high in vitro selectivity for COX-2. nih.gov

Ex Vivo Pharmacodynamic Assessments in Animal Tissues

Ex vivo studies, which measure drug effects in tissues taken from treated animals, provide a bridge between in vitro findings and in vivo efficacy. These assessments confirm that robenacoxib's in vitro COX-2 selectivity translates to a functional preference in a whole-animal system.

Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2) Synthesis Inhibition

The pharmacodynamic effects of robenacoxib are demonstrated by its differential inhibition of PGE2 and TxB2 synthesis. PGE2 is a key mediator of inflammation and pain produced via the COX-2 pathway, while TxB2, a stable metabolite of thromboxane A2, is produced via the COX-1 pathway and is involved in platelet aggregation. mdpi.comtaylorandfrancis.com

In ex vivo studies in dogs, oral administration of robenacoxib produced marked, dose-dependent inhibition of LPS-induced PGE2 synthesis (a marker of COX-2 activity). nih.gov Conversely, it had no significant effect on serum TxB2 synthesis (a marker of COX-1 activity) at recommended doses. noahcompendium.co.ukeuropa.eunih.goveuropa.eu Only at very high doses was a transient inhibition of TxB2 observed. europa.eunih.goveuropa.eu

Similarly, in cats, robenacoxib significantly inhibited COX-2 activity ex vivo with no effect on COX-1. nih.govresearchgate.net This contrasts with less selective NSAIDs like meloxicam, which inhibited both COX-1 and COX-2 isoforms in cats. nih.govresearchgate.net In a feline tissue cage model of inflammation, robenacoxib showed transient inhibition of COX-1 in the blood at high concentrations but persistent inhibition of COX-2 in the inflammatory exudate for up to 24 hours. nih.gov

Species-Specific Pharmacodynamic Responses (e.g., Canine, Feline, Ovine)

The pharmacodynamic response to robenacoxib shows some species-specific differences, although its high COX-2 selectivity is a consistent finding.

Canine: In dogs, robenacoxib is a highly selective inhibitor of COX-2. nih.govresearchgate.net Whole blood assays show a selectivity ratio of approximately 140:1 for COX-2 over COX-1. noahcompendium.co.ukeuropa.eu Ex vivo studies confirm that at therapeutic doses, robenacoxib markedly inhibits COX-2 while sparing COX-1. noahcompendium.co.uknih.gov

Feline: Cats exhibit even greater in vitro selectivity for robenacoxib, with a COX-2 selectivity ratio of approximately 500:1 in whole blood assays. europa.eudefra.gov.ukeuropa.eueuropa.eu Ex vivo studies in cats also demonstrate significant inhibition of COX-2 with no effect on COX-1 at therapeutic doses. nih.gov Robenacoxib persists longer at sites of inflammation than in the blood in cats, contributing to its efficacy. nih.govnih.gov

Ovine: In vitro data using ovine COX-1 showed a 25-fold greater affinity of robenacoxib for COX-2 (recombinant human) as compared to COX-1. europa.eueuropa.eu

These species-specific data are crucial for understanding the compound's behavior and establishing appropriate therapeutic applications in veterinary medicine.

Table 2: Species-Specific COX-2 Selectivity of Robenacoxib in Whole Blood Assays

SpeciesCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)Reference
Canine7.90.04~140 noahcompendium.co.ukeuropa.eueuropa.eu
Feline28.90.058~500 europa.eudefra.gov.ukeuropa.eu

Mechanistic Studies in Animal Models of Inflammation

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, which demonstrates potent anti-inflammatory, analgesic, and anti-pyretic properties in preclinical models. pharmaffiliates.comas-1.co.jp Its mechanism of action is centered on the highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com This selectivity has been consistently demonstrated across various species, including rats, cats, and dogs, in both in vitro and ex vivo models. pharmaffiliates.commdpi.com

The affinity of Robenacoxib for COX-2 is significantly higher than for COX-1. Studies have shown that binding to COX-1 is weak and rapidly reversible, whereas binding to COX-2 is characterized by high affinity and slow reversibility. medchemexpress.eu This differential binding profile is fundamental to its mechanism, allowing for targeted action at inflammation sites where COX-2 is upregulated, while minimizing effects on the constitutive COX-1 enzyme responsible for physiological functions. mdpi.com Furthermore, Robenacoxib, as a weak acid, preferentially distributes to and persists in inflamed tissues (exudate) compared to the blood, a property that enhances its targeted anti-inflammatory activity. nih.gov

The primary mechanism of Robenacoxib involves the modulation of key inflammatory biomarkers, particularly prostaglandins (B1171923), which are synthesized by COX enzymes. chemicalbook.com Preclinical studies have focused on measuring the inhibition of Prostaglandin E2 (PGE2), a principal mediator of inflammation and pain produced via the COX-2 pathway, and Thromboxane B2 (TxB2), a stable metabolite of Thromboxane A2 produced via the COX-1 pathway, which is involved in platelet aggregation.

In a feline tissue cage model of inflammation, Robenacoxib demonstrated potent and sustained inhibition of PGE2 in the inflammatory exudate for up to 24 hours. libretexts.org In contrast, its inhibition of serum TxB2 (the marker for COX-1 activity) was mild and transient. This highlights the drug's selectivity for COX-2 in vivo. libretexts.org Similar results were observed in rat models, where Robenacoxib significantly inhibited PGE2 production in lipopolysaccharide (LPS)-stimulated air pouches. medchemexpress.eu It only affected serum TxB2 synthesis at very high doses, far exceeding those required for anti-inflammatory effects. medchemexpress.eu

In a study on dogs with osteoarthritis, Robenacoxib administration led to a significant reduction in synovial fluid levels of C-reactive protein (CRP), a well-known marker of inflammation.

BiomarkerModelEffect of RobenacoxibFinding
Prostaglandin E2 (PGE2) Feline tissue cage (inflammatory exudate)Significant and sustained inhibition for 24 hoursDemonstrates prolonged local COX-2 inhibition at the site of inflammation. libretexts.org
Thromboxane B2 (TxB2) Feline tissue cage (serum)Mild and transient inhibitionConfirms COX-1 sparing action in a feline model.
Prostaglandin E2 (PGE2) Rat air pouch model (LPS-induced)Potent inhibition (ID50 0.3 mg/kg)Shows high potency in inhibiting COX-2 in a rat inflammation model. medchemexpress.eu
Thromboxane B2 (TxB2) Rat ex vivo assay (serum)Inhibition only at very high doses (100 mg/kg)Establishes a wide margin of safety concerning COX-1 inhibition. medchemexpress.eu
C-reactive protein (CRP) Dogs with osteoarthritis (synovial fluid)Significant reductionIndicates modulation of systemic inflammatory markers in a clinical disease model.

The analgesic effects of Robenacoxib have been validated in several preclinical models of inflammatory and acute pain. The primary analgesic mechanism is the inhibition of COX-2-mediated prostaglandin synthesis at the site of inflammation and within the central nervous system, which reduces peripheral and central sensitization to pain.

In the Randall-Selitto assay in rats, a model that measures pain sensitivity in an inflamed paw, Robenacoxib demonstrated significant anti-nociceptive effects. medchemexpress.eu It also proved effective in reducing carrageenan-induced paw edema and LPS-induced pyrexia (fever) in rats, with efficacy comparable to other COX-2 inhibitors and the traditional NSAID, diclofenac. pharmaffiliates.comchemicalbook.com

Studies in various animal models confirm its efficacy in managing pain associated with inflammation:

Rat Carrageenan-Induced Paw Edema: Robenacoxib effectively inhibited swelling, demonstrating its anti-inflammatory and associated analgesic properties. medchemexpress.eu

Feline Kaolin-Induced Paw Inflammation: The model was used to establish the PK/PD relationship, showing that despite a short blood half-life, the drug's persistence in inflamed tissue provides sustained analgesic effects.

Dog Urate Crystal-Induced Synovitis: Robenacoxib produced significant analgesic and anti-inflammatory effects in this model of acute joint inflammation.

Preclinical Pain ModelSpeciesKey FindingsReference
Randall-Selitto Assay RatDemonstrated significant anti-nociceptive effects at 10 mg/kg. medchemexpress.eu
Carrageenan-Induced Paw Edema RatPotently inhibited edema with an ID50 of 0.40-0.48 mg/kg. medchemexpress.eu
LPS-Induced Pyrexia RatEffectively reduced fever with an ID50 of 1.1 mg/kg. medchemexpress.eu
Urate Crystal-Induced Synovitis DogShowed significant analgesic and anti-inflammatory action in acute joint inflammation.
Kaolin-Induced Paw Inflammation CatConfirmed sustained local activity despite rapid systemic clearance.

Assessment of Inflammatory Biomarker Modulation

Comparative Pharmacodynamic Analysis of Deuterated and Non-Deuterated Robenacoxib

A comparative pharmacodynamic analysis of Robenacoxib and its deuterated analog, this compound, cannot be provided. Scientific literature extensively details the pharmacodynamics of Robenacoxib, establishing its profile as a potent and selective COX-2 inhibitor. pharmaffiliates.commdpi.commedchemexpress.eu However, there are no available studies investigating the pharmacodynamic properties of this compound. Its documented use is as an internal standard for analytical quantification of Robenacoxib, a role that does not involve pharmacological assessment. nih.gov Therefore, data on the modulation of inflammatory biomarkers or analgesic mechanisms by this compound, and thus a basis for comparison, does not exist in the public domain.

Metabolic and Pharmacokinetic Profiling of Robenacoxib D5 in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The study of a drug's journey through the body, known as ADME, is fundamental to understanding its efficacy and safety. For robenacoxib (B1679492), a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, these characteristics have been investigated in several preclinical animal models. The use of its deuterated form, robenacoxib-d5, is particularly valuable in metabolic studies.

Robenacoxib is rapidly absorbed after oral administration in various animal species. avzvet.ru In fasted dogs, peak blood concentrations are reached quickly, with a Tmax of approximately 0.5 to 1 hour. europa.eunih.gov The systemic bioavailability of oral robenacoxib tablets in dogs is high, at 84% when administered without food, but this is reduced to 62% when given with a meal. europa.eunih.gov Similarly, in cats, the bioavailability of oral tablets is 49% in fasted animals. europa.eueuropa.eu Subcutaneous administration in cats and dogs results in high bioavailability of 69% and 88%, respectively. europa.eunih.gov

In rats, oral administration also leads to rapid absorption, with a Tmax of 1 hour and a bioavailability of 80%. nih.gov Studies in sheep have shown a lower oral bioavailability of 16.58%, while subcutaneous administration resulted in a bioavailability of 45.98%. unipi.it

Interactive Data Table: Bioavailability of Robenacoxib in Preclinical Species

Species Route of Administration Bioavailability (%) Food Status
Dog Oral 84 Fasted
Dog Oral 62 Fed
Dog Subcutaneous 88 N/A
Cat Oral 49 Fasted
Cat Subcutaneous 69 N/A
Rat Oral 80 N/A
Sheep Oral 16.58 N/A
Sheep Subcutaneous 45.98 N/A

Robenacoxib exhibits a relatively small volume of distribution (Vss) in preclinical species, indicating that it primarily remains within the bloodstream rather than distributing extensively into tissues. europa.eunih.gov In dogs, the Vss is approximately 240 ml/kg, and in cats, it is 190 ml/kg. europa.eunih.gov Rats show a Vss of 306 ml/kg. nih.govresearchgate.net In sheep, the Vss is even lower at 0.077 L/kg. nih.gov

Systemic clearance of robenacoxib from the blood is rapid. europa.eu In dogs, the clearance is 0.81 L/kg/h after intravenous administration. europa.eunih.govevanspharmacy.com Cats have a clearance of 0.44 L/kg/h. europa.eu In rats, the clearance is 2.4 mL/min/kg (0.14 L/h/kg). nih.govresearchgate.net Sheep exhibit a slower clearance of 0.056 L/h/kg. unipi.itnih.gov

Interactive Data Table: Volume of Distribution and Systemic Clearance of Robenacoxib

Species Volume of Distribution (Vss) Systemic Clearance (CL)
Dog 240 ml/kg 0.81 L/kg/h
Cat 190 ml/kg 0.44 L/kg/h
Rat 306 ml/kg 0.14 L/h/kg
Sheep 0.077 L/kg 0.056 L/h/kg

A key characteristic of robenacoxib is its high degree of binding to plasma proteins. avzvet.runih.gov In both dog and cat plasma, robenacoxib is more than 99% bound to proteins. europa.euhres.ca Specifically, in vitro studies have shown that at a concentration of 2000 ng/ml, protein binding exceeds 98% in both species. nih.govresearchgate.net In rats, plasma protein binding is also very high, at 99.9% at a concentration of 50 ng/mL. researchgate.net This extensive binding to plasma proteins influences the drug's distribution and availability to target sites. dovepress.comnih.gov

Despite its rapid clearance from the blood, robenacoxib shows preferential distribution to and persistence in inflamed tissues. europa.euhres.ca This is a crucial aspect of its pharmacokinetic profile, as it allows the drug to exert its anti-inflammatory effects at the site of injury for a prolonged period. dovepress.comnih.gov

In a tissue cage model of inflammation in cats, the mean residence time (MRT) of robenacoxib in inflammatory exudate was approximately 24 hours, regardless of the administration route (intravenous, subcutaneous, or oral). This is significantly longer than the MRT in blood, which ranged from 0.4 to 3.3 hours. nih.gov Similarly, in rats with zymosan-induced inflammation, the concentration of robenacoxib in the inflammatory exudate was significantly higher and persisted for longer than in the blood. researchgate.netnih.gov The AUC for exudate was 2.9 times higher than for blood, and the MRT in exudate was three times longer. researchgate.net This selective accumulation in inflamed tissue is attributed to its acidic nature and high plasma protein binding, which facilitates its transport into the protein-rich inflammatory exudate. dovepress.comnih.gov

Plasma Protein Binding Dynamics in Animal Plasma

Elucidation of Metabolic Pathways and Metabolite Identification Using Deuterium (B1214612) Labeling

The use of isotopically labeled compounds, such as this compound, is a powerful tool in pharmacokinetic and metabolism studies. Deuterium labeling allows researchers to trace the drug's metabolic fate within the body, providing insights into how it is processed and eliminated. eurisotop.com By replacing some of the hydrogen atoms with deuterium, the mass of the molecule is altered, enabling its distinction from endogenous compounds and non-labeled drug during analysis. eurisotop.com This technique is instrumental in identifying metabolites and understanding the metabolic pathways involved.

Robenacoxib is extensively metabolized by the liver in preclinical species. europa.eudefra.gov.uk In dogs and cats, the primary route of excretion is via the biliary system, which accounts for approximately 65% and 70% of elimination, respectively, with the remainder excreted through the kidneys. avzvet.rueuropa.euevanspharmacy.com

While the specific cytochrome P450 (CYP450) enzymes responsible for robenacoxib metabolism have not been fully elucidated in all species, it is known that the liver is the main site of biotransformation. europa.eudefra.gov.uknih.gov In dogs, one identified metabolite is a lactam derivative, though other metabolites are yet to be characterized. europa.eudefra.gov.ukevanspharmacy.com Similarly, in cats, a lactam metabolite has been identified, but the full metabolic profile remains largely unknown. europa.eu

The CYP450 enzyme system is a critical component of drug metabolism in the liver. nih.govfrontiersin.org These enzymes are responsible for the oxidative metabolism of a vast number of drugs. frontiersin.org The activity of these enzymes can be influenced by various factors, including inflammation, which can lead to alterations in drug metabolism and clearance. frontiersin.org Further research utilizing tools like this compound is needed to fully characterize the specific CYP450 isozymes involved in its metabolism and to understand any potential for drug-drug interactions.

Characterization of Specific Metabolites (e.g., Lactam Metabolite)

In preclinical animal models, the metabolism of robenacoxib, the non-deuterated parent compound of this compound, has been shown to be extensive, primarily occurring in the liver. regulations.govnih.govdefra.gov.ukeuropa.eu While the complete metabolic profile is not fully elucidated, a significant metabolite that has been identified and characterized is a γ-lactam metabolite. regulations.govdefra.gov.uk

In dogs, this lactam metabolite is considered minor, and the identities of other metabolites are largely unknown. regulations.govdefra.gov.uk The lactam is also known to be a degradation product that can increase over the shelf-life of the tablet formulation. regulations.gov

In cats, the lactam metabolite plays a more prominent role. nih.govncats.io Following oral administration in fed cats, the systemic exposure to the lactam metabolite is approximately 25% of the exposure to the parent robenacoxib. nih.govncats.io Studies have also indicated that the systemic exposure to this lactam metabolite is about two times greater in fed cats compared to fasted cats. ncats.io Apart from this lactam metabolite, other metabolic products in cats have not been identified. nih.goveuropa.euncats.io The activity of these metabolites has not been evaluated. regulations.gov

The characterization of metabolites for the parent compound is a critical prerequisite for studies involving this compound, as it allows for a comparative analysis to determine how deuterium substitution alters metabolic pathways.

Table 1: Characterization of Robenacoxib Lactam Metabolite in Preclinical Models

Animal ModelMetaboliteKey FindingsCitations
Dogγ-LactamConsidered a minor metabolite. Other metabolites are not well-identified. regulations.govdefra.gov.uk
Catγ-LactamSystemic exposure is ~25% of robenacoxib exposure in fed state. Exposure is 2x greater in fed vs. fasted state. nih.govncats.io

Isotope Effects on Metabolic Stability and Clearance

The introduction of deuterium into a drug molecule, creating an isotopically labeled compound like this compound, is a strategic approach used in pharmacological research to investigate and potentially alter its metabolic profile. juniperpublishers.com This is based on the kinetic isotope effect, where the carbon-deuterium (C-D) bond is significantly stronger and more stable than a carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength can make the bond more resistant to enzymatic cleavage, a common step in drug metabolism. juniperpublishers.com

For this compound, the presence of five deuterium atoms is expected to influence its pharmacokinetics. The primary anticipated effect is an alteration in metabolic clearance. By slowing the rate of metabolism at the deuterated positions, the deuterium kinetic isotope effect can lead to a reduction in the rate of systemic clearance and a corresponding prolongation of the biological half-life. juniperpublishers.com

Furthermore, deuterium substitution can sometimes lead to "metabolic switching". osti.gov If metabolism at the deuterated site is suppressed, the process may be shifted to alternative, non-deuterated sites on the molecule. osti.gov This can result in a change in the ratio of parent drug to metabolites and alter the amounts of different metabolites formed compared to the non-deuterated compound. juniperpublishers.comosti.gov Such studies are crucial for understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Table 2: Expected Isotope Effects on this compound Metabolism

ParameterAnticipated Effect of DeuterationUnderlying PrincipleCitations
Metabolic StabilityIncreasedThe C-D bond is stronger and more stable than the C-H bond, slowing enzymatic cleavage. juniperpublishers.com
Systemic ClearanceDecreasedSlower metabolism leads to a reduced rate of clearance from the body. juniperpublishers.com
Biological Half-LifeIncreasedA direct consequence of reduced systemic clearance. juniperpublishers.com
Metabolic PathwaysPotential "Metabolic Switching"Metabolism may shift to alternative, non-deuterated sites on the molecule. osti.gov

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling and Simulation in Animal Studies

Pharmacokinetic-pharmacodynamic (PK-PD) modeling for robenacoxib has been instrumental in understanding its efficacy in preclinical animal models. A key finding from these studies is that despite a short plasma half-life, robenacoxib exhibits a prolonged duration of action at the site of inflammation. defra.gov.uknih.govnih.gov

In a feline tissue cage model of acute inflammation, the clearance of robenacoxib from the blood was rapid, with a short mean residence time (MRT). nih.gov However, in the inflammatory exudate within the tissue cage, the MRT was approximately 24 hours, demonstrating preferential distribution and retention in inflamed tissue. nih.govnih.gov In rats, the area under the curve (AUC) for robenacoxib in inflammatory exudate was found to be 2.9 times higher than that in blood, with an MRT in exudate three times longer than in blood (15.9 hours vs. 5.3 hours). nih.gov

PK-PD modeling in a urate crystal-induced synovitis model in dogs established a clear dose-response relationship. nih.gov Oral administration of robenacoxib resulted in a dose-dependent improvement in weight-bearing, with an effective dose for 50% of the maximal response (ED50) calculated to be between 0.6 and 0.8 mg/kg. nih.gov The modeling showed a rapid onset of action (2-2.5 hours) and a peak effect at 3-5 hours. nih.gov These models are foundational for predicting the therapeutic effects of modified compounds like this compound.

Correlation of Preclinical Exposure with Mechanistic Pharmacological Responses

The primary mechanistic pharmacological response of robenacoxib is the potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. europa.eu PK-PD studies in preclinical models have successfully correlated robenacoxib exposure (concentration) with the inhibition of COX enzymes. nih.govnih.gov This is typically done by measuring surrogate markers of enzyme activity: prostaglandin (B15479496) E2 (PGE2) for COX-2 and thromboxane (B8750289) B2 (TxB2) for COX-1. nih.govnih.gov

In the feline tissue cage model, robenacoxib's inhibition of COX-2 in the inflammatory exudate persisted for up to 24 hours, correlating with its long residence time at the site of inflammation. nih.gov In contrast, the inhibition of COX-1 in the blood was transient and only occurred at high plasma concentrations. nih.gov This study established a potency ratio (IC50 COX-1: IC50 COX-2) of 171:1, highlighting its selectivity. nih.gov

In vitro and ex vivo studies in dogs have further quantified this selectivity. In whole blood assays, robenacoxib was approximately 140-fold more selective for COX-2 than COX-1. defra.gov.ukeuropa.eunih.gov Ex vivo analysis following oral administration in dogs showed that robenacoxib produced marked, dose-related inhibition of COX-2, while sparing COX-1 activity at doses up to 4 mg/kg. nih.govnih.gov In cats, the selectivity is even more pronounced, with an in vitro selectivity ratio of approximately 500-fold for COX-2 over COX-1. europa.eu These data provide a quantitative basis for assessing the mechanistic effects of this compound exposure.

Table 3: Robenacoxib COX Inhibition and Selectivity in Preclinical Models

Species/SystemAssay TypeCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1:COX-2)Citations
CatIn Vitro (Whole Blood)28.90.058~500 europa.eu
CatPK/PD Model--171 nih.gov
DogIn Vitro (Whole Blood)7.90.04~140 defra.gov.ukeuropa.eu
RatPurified Enzyme--27 nih.gov
RatIsolated Cell-->967 nih.gov

Mechanistic Investigations of Drug-Drug Interactions involving this compound

Investigating the potential for drug-drug interactions (DDIs) is a critical component of preclinical profiling. For this compound, such studies would assess its potential to interact with drug-metabolizing enzymes and transporters. These investigations are essential for predicting how the compound might behave when co-administered with other medications.

Enzyme Inhibition and Induction Potentials in In Vitro Systems

In vitro systems are commonly used to evaluate a compound's potential to inhibit or induce the activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP450) family. osti.gov For this compound, these studies would determine if it could alter the metabolism of co-administered drugs, or if its own metabolism could be affected. While specific in vitro enzyme inhibition and induction data for this compound are not available in the reviewed literature, studies on the parent compound provide some insight. Repeated oral administration of robenacoxib to dogs for six months did not result in enzyme induction. defra.gov.uk The deuteration in this compound could potentially influence its interaction with metabolizing enzymes, making specific in vitro assessments necessary. juniperpublishers.comosti.gov

Transporter Interaction Studies

Drug transporters play a vital role in the absorption, distribution, and excretion of many xenobiotics. Therefore, assessing the interaction of this compound with various uptake and efflux transporters is an important step in characterizing its DDI potential. Such studies can reveal whether this compound is a substrate, inhibitor, or inducer of key drug transporters. This information is crucial for predicting potential DDIs that could lead to altered drug exposure and response. Currently, specific data from transporter interaction studies for this compound are not detailed in the public domain, but it is recognized as a necessary area of investigation for isotopically labeled compounds.

Mechanistic Toxicology Research in Preclinical Contexts Excluding Safety Profiles

Genotoxicity and Mutagenicity Assessments of Robenacoxib (B1679492)

Robenacoxib has been evaluated for its potential to cause genetic mutations and chromosomal damage through a standard battery of in vitro and in vivo tests. These studies were conducted in compliance with Good Laboratory Practice (GLP) standards. europa.eu The collective results indicate that Robenacoxib is not considered to be mutagenic or genotoxic. europa.eu

The Ames test, a widely used method for detecting the mutagenicity of chemical compounds, was performed to assess Robenacoxib. davuniversity.orgvegahub.eu The assay uses specific strains of Salmonella typhimurium to detect gene mutations. davuniversity.org Robenacoxib was tested for its ability to induce gene mutations in these bacteria both with and without the presence of a metabolic activation system (S9 fraction). europa.eu In these tests, Robenacoxib showed no evidence of mutagenic potential. europa.eu

To assess chromosomal damage in a living organism, Robenacoxib was evaluated using the in vivo mammalian erythrocyte micronucleus test. europa.euoecd.org This test identifies substances that cause cytogenetic damage by detecting the formation of micronuclei in erythrocytes. oecd.orgnumberanalytics.com In a study conducted in rats, Robenacoxib did not induce an increase in micronucleated erythrocytes in bone marrow. europa.euresearchgate.net This negative result indicates that under the conditions of the test, Robenacoxib does not cause chromosomal damage in vivo. europa.eu

Table 1: Summary of Genotoxicity and Mutagenicity Assessments for Robenacoxib

TestSystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames) Test Salmonella typhimuriumWith and Without S9Non-mutagenic europa.eu
Mammalian Erythrocyte Micronucleus Test Rat Bone MarrowIn VivoNon-mutagenic europa.euresearchgate.net

In Vitro Bacterial Reverse Mutation (Ames) Test

In Vitro Investigations of Cellular Responses and Pathway Perturbations

The primary mechanistic action of Robenacoxib is the potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govvin.competmd.com The COX enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins (B1171923); COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and mediates pain and fever. vin.commsdvetmanual.com

In vitro studies using purified enzymes and isolated whole blood cell assays have been crucial in characterizing the cellular responses to Robenacoxib. nih.govresearchgate.net These investigations demonstrate that Robenacoxib has a significantly higher affinity for and inhibitory activity against COX-2 compared to COX-1. nih.goveuropa.eu In vitro studies in rats showed that binding to COX-1 is weak and rapidly reversible, whereas binding to COX-2 is potent and slowly reversible. nih.govresearchgate.net This enzymatic selectivity is a key pathway perturbation, leading to the reduction of inflammatory mediators produced by COX-2 while sparing the physiological functions of COX-1. msdvetmanual.com The degree of selectivity is often expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2.

Table 2: In Vitro COX Inhibition and Selectivity of Robenacoxib

SpeciesAssay SystemCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1:COX-2)Reference
RatPurified Enzymes--27:1 nih.gov
RatCellular Assays-->967:1 nih.gov
CatWhole Blood Assay28.90.058~500:1 europa.euworktribe.com
DogWhole Blood Assay7.90.04~140:1 europa.eu

Tissue-Specific Mechanistic Responses in Animal Models (e.g., Gastrointestinal, Renal)

The selective inhibition of COX-2 by Robenacoxib leads to distinct mechanistic responses in specific tissues, particularly in the gastrointestinal (GI) tract and kidneys, which differ significantly from those of non-selective NSAIDs. A notable characteristic of Robenacoxib is its preferential distribution to and retention in inflamed tissues compared to the blood. nih.govelanco.comegnlab.comresearchgate.net The mean residence time of Robenacoxib in inflammatory exudate is significantly longer than in blood, which concentrates its inhibitory activity at the site of inflammation. nih.govresearchgate.net

Gastrointestinal Responses: In preclinical studies in rats, Robenacoxib demonstrated a superior GI profile compared to the non-selective NSAID diclofenac (B195802). nih.govresearchgate.net Mechanistically, this is attributed to the sparing of the COX-1 enzyme, which is crucial for producing prostaglandins that protect the gastric mucosa. vin.commsdvetmanual.com At therapeutic doses, Robenacoxib did not significantly inhibit prostaglandin (B15479496) E2 (PGE2) concentrations in the stomach and ileum of rats. researchgate.net This COX-1-sparing mechanism results in significantly less gastric ulceration compared to non-selective NSAIDs. nih.govresearchgate.net

Renal Responses: The kidneys also rely on COX-1 and COX-2 to produce prostaglandins that regulate renal blood flow and function. vin.com Preclinical studies have investigated the mechanistic impact of Robenacoxib on renal function. In a water-overloaded rat model, Robenacoxib, unlike diclofenac, had no significant effect on urine volume or urinary PGE2 concentration. nih.gov While a slight increase in serum creatinine (B1669602) was noted in one rat study, it was not considered clinically important. nih.gov In healthy cats, administration of Robenacoxib did not negatively affect the glomerular filtration rate (GFR). nih.govjst.go.jp Furthermore, studies in healthy dogs and cats showed that Robenacoxib did not increase the risk of acute kidney injury, even when co-administered with antihypertensive drugs. nih.govjst.go.jp This renal profile is consistent with its selective inhibition of COX-2, thereby preserving the homeostatic renal functions mediated by COX-1. jst.go.jp

Advanced Research Applications of Robenacoxib D5

Stable Isotope Analytical Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses isotopically labeled compounds to trace the metabolic fate of molecules within a biological system. mdpi.com Robenacoxib-d5 is ideally suited for these applications. When introduced into an in vitro or in vivo system, it follows the same metabolic pathways as its non-labeled counterpart, robenacoxib (B1679492). However, the deuterium (B1214612) atoms act as a tracer, allowing researchers to distinguish the drug and its subsequent metabolites from the vast pool of endogenous molecules. nih.gov

Metabolic flux analysis is used to quantify the rates of reactions within a metabolic network. creative-proteomics.comnih.gov By administering this compound, researchers can track its transformation through various enzymatic reactions. As the parent compound is metabolized, the deuterium label is retained in its derivative metabolites.

Using high-resolution mass spectrometry, scientists can identify these labeled metabolites by their specific mass-to-charge (m/z) ratio, which will be higher than that of the corresponding unlabeled metabolites. By identifying the structure of these deuterated metabolites and the rate at which they appear and are eliminated, researchers can reconstruct the specific metabolic pathways involved in the biotransformation of robenacoxib. nih.govnih.gov This provides a detailed map of how the drug is processed in the body, which is essential for understanding its efficacy and duration of action.

Metabolic pathways are not linear; they are complex networks with key intersections or "nodes" where a metabolite can be directed down one of several paths. The use of this compound in metabolic flux studies helps to identify these critical nodes. nih.gov By observing the relative abundance of different deuterated metabolites, researchers can infer the primary routes of metabolism and identify points of regulation. For example, if the administration of another compound alters the ratio of this compound metabolites, it suggests an interaction at a key metabolic enzyme or transport protein, revealing important regulatory mechanisms and potential drug-drug interactions.

Tracking Metabolic Flux and Pathway Reconstruction

Quantitative Analysis of Endogenous and Exogenous Compounds in Complex Biological Systems

One of the most widespread applications of this compound is its use as an internal standard for the precise quantification of robenacoxib in complex biological matrices such as blood, plasma, or tissue homogenates. veeprho.comnih.gov Quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations caused by matrix effects, where other molecules in the sample can enhance or suppress the instrument's signal for the target analyte. nih.gov

By adding a known amount of this compound to each sample before processing, it serves as a nearly perfect internal control. veeprho.com Since it is chemically identical to robenacoxib, it behaves the same way during sample extraction, cleanup, and chromatographic separation. nih.gov However, the mass spectrometer can differentiate between the analyte (robenacoxib) and the internal standard (this compound) due to their mass difference. Any loss of analyte during sample preparation or any signal fluctuation during analysis will be mirrored by the internal standard. By calculating the ratio of the robenacoxib signal to the this compound signal, these variations are canceled out, leading to highly accurate and precise quantification. nih.gov

Table 1: Performance Metrics of an LC-MS/MS Method Using this compound as an Internal Standard for Robenacoxib Quantification in Dog Blood This table illustrates typical performance data from a validated bioanalytical method, demonstrating the precision achieved using a stable isotope-labeled internal standard.

Parameter Value Description
Lower Limit of Quantitation (LLOQ) 2.00 ng/mL The lowest concentration that can be reliably quantified. nih.gov
Upper Limit of Quantitation (ULOQ) 2000 ng/mL The highest concentration that can be reliably quantified. nih.gov
Precision at LLOQ (Mean Inter-day) 13.0% The coefficient of variation (CV) for repeated measurements at the LLOQ. nih.gov
Precision at 6 ng/mL (Mean Inter-day) 9.4% The CV for repeated measurements at a low quality control concentration. nih.gov
Precision at 80 ng/mL (Mean Inter-day) 6.9% The CV for repeated measurements at a medium quality control concentration. nih.gov

| Precision at 1600 ng/mL (Mean Inter-day) | 7.2% | The CV for repeated measurements at a high quality control concentration. nih.gov |

Competition Binding Experiments for Receptor Affinity and Binding Kinetics

Competition binding assays are a cornerstone of pharmacology, used to determine a ligand's affinity for its receptor. nih.gov These experiments typically involve a labeled ligand (often radiolabeled or fluorescently labeled) that binds to the receptor and an unlabeled ligand that competes for the same binding site. umich.eduaffinimeter.com Robenacoxib exerts its therapeutic effect by selectively binding to and inhibiting the cyclooxygenase-2 (COX-2) enzyme. unipi.itnih.gov

In this context, this compound can be used as the unlabeled competitor ligand. Researchers can incubate the COX-2 enzyme with a fixed concentration of a labeled ligand and then add increasing concentrations of this compound. By measuring the displacement of the labeled ligand, they can determine the binding affinity (often expressed as an IC50 or Ki value) of robenacoxib for its target enzyme. nih.govthermofisher.com Using the deuterated form is advantageous because it does not require the synthesis of a more complex radiolabeled or fluorescently-tagged version of the drug, which could potentially alter its binding characteristics. This allows for a more direct assessment of the affinity and binding kinetics of the parent drug molecule.

Utility in Formulation Research and Development for Preclinical Assessment

The development of new drug formulations, such as tablets or solutions for injection, requires rigorous preclinical assessment to ensure that the drug is absorbed and distributed correctly in the body. this compound is a vital tool in these pharmacokinetic (PK) studies. nih.gov

When testing a new oral tablet formulation of robenacoxib, for instance, researchers can administer it to test subjects and collect blood samples over time. By using this compound as an internal standard in the subsequent analysis, they can generate highly accurate plasma concentration-time curves. nih.govnih.gov These curves provide critical PK parameters, such as peak concentration (Cmax), time to peak concentration (Tmax), and total drug exposure (Area Under the Curve, AUC). By comparing these parameters between different formulations (e.g., a new tablet vs. an established intravenous solution), formulation scientists can assess bioavailability and optimize the formulation to achieve the desired therapeutic profile. unipi.it

Table 2: Hypothetical Pharmacokinetic Parameters for Different Robenacoxib Formulations Determined Using this compound as an Internal Standard This table provides an example of how pharmacokinetic data, generated with the help of a deuterated internal standard, is used to compare different drug delivery methods.

Parameter Formulation A (Oral Tablet) Formulation B (Injectable Solution) Significance in Formulation Research
Bioavailability (F%) 17% 46% Measures the fraction of the drug that reaches systemic circulation. unipi.it
Cmax (µg/mL) 3.01 7.04 Indicates the maximum concentration achieved after administration. unipi.it
Tmax (hours) 1.0 0.5 Shows how quickly the peak concentration is reached.

| AUC (µg·h/mL) | 15.8 | 39.5 | Represents the total drug exposure over time. |

Future Perspectives and Emerging Research Directions for Deuterated Cox Inhibitors

Advancements in Isotope-Labeled Compound Synthesis and Analytical Techniques

The growing interest in deuterated pharmaceuticals has spurred significant innovation in both the synthesis of isotope-labeled compounds and the analytical methods required for their characterization and quantification. nih.govrsc.org These advancements are critical for the efficient development and study of molecules like Robenacoxib-d5.

Synthesis of Deuterated Compounds: The incorporation of deuterium (B1214612) into organic molecules can be achieved through various methods, ranging from direct exchange reactions to the use of deuterated building blocks. symeres.com Early methods often involved harsh conditions, but recent progress has led to more efficient, selective, and scalable techniques. nih.govsnnu.edu.cn

Key synthetic strategies include:

Hydrogen-Deuterium Exchange (HIE): This is a common and efficient method where a hydrogen atom on the target molecule is directly swapped for a deuterium atom. snnu.edu.cn Modern variations use catalysts like iridium or platinum group metals to achieve high site-selectivity. snnu.edu.cnepj-conferences.org Recent developments include superacid-catalyzed deuteration using heavy water (D₂O) as the deuterium source, which offers high efficiency and functional group compatibility. rsc.orgrsc.org

Use of Deuterated Precursors: This approach involves incorporating deuterium early in the synthetic route by using commercially available deuterated starting materials or reagents, such as deuterated methyl iodide (CD₃I) or deuterated methanol (B129727) (CD₃OD). nih.gov

Reductive Deuteration: This technique introduces deuterium by the reduction of functional groups, such as the reduction of amides to form deuterated amines using reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). epj-conferences.org

Flow Chemistry: Continuous flow chemistry is an emerging technology for deuteration reactions. nih.gov It allows for precise control over reaction conditions, enhancing safety and scalability, which is crucial for industrial production. nih.gov

Electrochemical Methods: Electrochemical dehalogenative deuteration represents a green and efficient alternative to traditional methods. xmu.edu.cn This technique uses heavy water as the deuterium source and avoids the need for transition metal catalysts or toxic deuterated reagents. xmu.edu.cn

Synthesis Technique Description Key Advantages Relevant Compounds/Sources
Hydrogen-Deuterium Exchange (HIE) Direct replacement of H with D on a substrate, often using a catalyst. snnu.edu.cnEfficient for late-stage modification; avoids lengthy re-synthesis. Heavy water (D₂O), Deuterium gas (D₂). rsc.orgsnnu.edu.cn
Deuterated Precursors/Reagents Use of commercially available deuterated building blocks in a synthetic route. nih.govStraightforward incorporation of deuterium at specific sites. nih.govCD₃I, CD₃OD, D₆-acetone. nih.gov
Reductive Deuteration Introduction of deuterium via the reduction of a functional group. Allows for specific labeling patterns depending on the starting material. epj-conferences.orgLithium aluminum deuteride (LiAlD₄). epj-conferences.org
Flow Chemistry Performing deuteration reactions in a continuous flow reactor. nih.govEnhanced control, safety, and scalability. nih.govApplicable to various deuteration reactions. nih.gov
Electrochemical Deuteration Using electrochemistry to drive deuterodehalogenation. xmu.edu.cnEnvironmentally friendly; avoids toxic reagents and metal catalysts. xmu.edu.cnHeavy water (D₂O) as deuterium source. xmu.edu.cn

Analytical Techniques: The analysis of deuterated compounds relies on techniques that can differentiate between isotopes. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this field. wikipedia.org

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio, making it inherently suited for distinguishing between a deuterated compound and its non-deuterated counterpart. wikipedia.org The combination of liquid chromatography with mass spectrometry (LC/MS) is a powerful tool for quantitating labeled compounds like this compound in complex biological matrices such as plasma or urine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy detects the unique nuclear properties of isotopes. wikipedia.orgcreative-proteomics.com It is invaluable for determining the exact location and extent of deuterium incorporation within a molecule, which is critical for understanding the relationship between the site of deuteration and its effect on metabolism.

These advanced analytical methods are indispensable for drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to trace the fate of a drug and its metabolites with high precision and sensitivity. symeres.com

Potential for this compound in Novel Experimental Models and Mechanistic Research

While Robenacoxib (B1679492) is established as a COX-2 inhibitor, its deuterated analog, this compound, opens new avenues for research, primarily as a tool in experimental and mechanistic studies. europa.eudrugbank.com

Internal Standard for Pharmacokinetic Studies: The most immediate and widespread application of this compound is as an internal standard for the quantitative bioanalysis of Robenacoxib. bdg.co.nzsynzeal.com In pharmacokinetic studies, which track a drug's concentration over time, an ideal internal standard behaves identically to the analyte during sample extraction and ionization in the mass spectrometer but is distinguishable by its mass. this compound fits this role perfectly. Because its physical and chemical properties are nearly identical to Robenacoxib, it can be used to accurately determine the concentration of the parent drug in biological samples from laboratory animals or clinical subjects. bdg.co.nznih.gov This is crucial for building accurate pharmacokinetic models and understanding the drug's absorption, distribution, and clearance. nih.gov

Mechanistic Research: Beyond its use as an analytical standard, this compound has potential as a probe in mechanistic research to investigate the role of COX-2 in various physiological and pathological processes.

Probing Enzyme-Substrate Interactions: The kinetic isotope effect (KIE) associated with deuteration can be exploited to study the reaction mechanisms of COX enzymes. nih.govportico.org If the cleavage of the C-H bond where deuterium is substituted is a rate-limiting step in the drug's metabolism, this compound will be metabolized more slowly than Robenacoxib. nih.gov This allows researchers to investigate the specific metabolic pathways that inactivate the drug and to better understand the active site of the metabolizing enzymes, often cytochrome P450s. nih.govresearchgate.net

Contributions of Deuterium Labeling to Fundamental Understanding of Drug Disposition and Action

The strategic use of deuterium labeling has profoundly enhanced the fundamental understanding of drug disposition—what the body does to a drug—and its mechanism of action. informaticsjournals.co.in This knowledge is not only academic but also provides a rational basis for designing safer and more effective medicines. nih.gov

The Deuterium Kinetic Isotope Effect (KIE): The core principle underlying the utility of deuteration in pharmacology is the kinetic isotope effect. portico.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.inportico.org Consequently, breaking a C-D bond requires more energy, making reactions where this bond cleavage is the rate-determining step proceed more slowly. portico.org

Impact on Drug Metabolism and Pharmacokinetics (ADME): A drug's journey through the body is often limited by its metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.gov Many of these metabolic reactions involve the oxidation and cleavage of C-H bonds. nih.gov

Slowing Metabolism and Reducing Clearance: By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack (a "soft spot"), the rate of metabolism at that position can be significantly reduced. informaticsjournals.co.innih.gov This leads to a number of observable changes in the drug's pharmacokinetic profile. nih.govresearchgate.net

Prolonging Half-Life: Slower metabolism results in the drug remaining in the bloodstream for a longer period, thereby extending its biological half-life. informaticsjournals.co.inwikipedia.org

Improving Bioavailability: For some drugs, deuteration can reduce first-pass metabolism in the liver after oral administration, leading to a greater proportion of the dose reaching systemic circulation. informaticsjournals.co.in

Redirecting Metabolic Pathways: Deuteration at one metabolic site can cause the body to favor metabolism at other sites. nih.gov This can sometimes be used to steer metabolism away from pathways that produce toxic or reactive metabolites, potentially improving the drug's safety profile. nih.govnih.gov

Pharmacokinetic Parameter Effect of Deuteration at a Metabolic Hotspot Underlying Mechanism
Metabolic Clearance Decrease nih.govSlower C-D bond cleavage by metabolic enzymes (KIE). nih.govportico.org
Biological Half-life (t½) Increase informaticsjournals.co.inwikipedia.orgReduced rate of elimination from the body. informaticsjournals.co.in
Area Under the Curve (AUC) Increase researchgate.netGreater overall drug exposure over time. researchgate.net
Metabolite Formation Decrease or shift nih.govBlockage of a primary metabolic pathway can reduce the formation of specific metabolites or shunt the drug to alternative pathways. nih.govnih.gov

The insights gained from studying deuterated compounds like this compound are instrumental. They allow medicinal chemists to identify the metabolic liabilities of a drug candidate early in the discovery process and to rationally design new molecules with more desirable pharmacokinetic properties. nih.gov This approach has evolved from simply creating deuterated versions of existing drugs (the "deuterium switch") to incorporating deuterium de novo during the initial design of new chemical entities, making it an integral tool in modern drug discovery. nih.gov

Q & A

Q. How can this compound research inform the development of novel NSAID derivatives with reduced renal toxicity?

  • Methodological Answer : Use structure-activity relationship (SAR) models to link deuterium substitution patterns to off-target effects. Collaborate with computational chemists to simulate binding affinities for renal transporters (e.g., OAT1/3). Validate hypotheses in ex vivo perfused kidney models .

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